4-(trifluoromethyl)furan-2-carboxylic Acid

Purity specification Procurement quality Building block fidelity

Sourcing a regiospecifically pure 4-CF₃-furan-2-carboxylic acid isomer for fragment-based screening or agrochemical lead generation is challenging. The spatial decoupling of the CF₃ group from carboxylate conjugation creates a unique electronic topography, distinct from the more common 5-CF₃ and 3-CF₃ isomers. This ≥98% pure building block eliminates isomeric contamination risk in cross-coupling and amidation reactions. - ≥98% purity minimizes side products in downstream esterification and metal-catalyzed reactions. - Computed LogP ~2.0 and TPSA 50.44 Ų offer superior hydrophobic pocket complementarity versus non-fluorinated parent acid. - Available for custom library synthesis with regiospecific Sonogashira/annulation route support.

Molecular Formula C6H3F3O3
Molecular Weight 180.08 g/mol
Cat. No. B11912336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(trifluoromethyl)furan-2-carboxylic Acid
Molecular FormulaC6H3F3O3
Molecular Weight180.08 g/mol
Structural Identifiers
SMILESC1=C(OC=C1C(F)(F)F)C(=O)O
InChIInChI=1S/C6H3F3O3/c7-6(8,9)3-1-4(5(10)11)12-2-3/h1-2H,(H,10,11)
InChIKeyQAEQVRIMEKACAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)furan-2-carboxylic Acid – Key Properties


4-(Trifluoromethyl)furan-2-carboxylic acid (CAS 56286-80-7; C₆H₃F₃O₃; MW 180.08 g/mol) is a heterocyclic furan-2-carboxylic acid derivative bearing a trifluoromethyl (-CF₃) group at the 4-position of the furan ring. Computed physical properties include a density of 1.5 ± 0.1 g/cm³ and a predicted boiling point of 221.4 ± 40.0 °C . The computed LogP (1.9966) and topological polar surface area (TPSA 50.44 Ų) indicate substantially enhanced lipophilicity compared to the unsubstituted parent acid . This regioisomer belongs to a class of trifluoromethylated furan building blocks increasingly employed as key intermediates in medicinal chemistry and agrochemical synthesis, where the position of the -CF₃ group critically modulates electronic properties and target engagement [1].

Regioisomer Effects on SAR


Trifluoromethylated furan-2-carboxylic acids are not interchangeable scaffolds. The 4-CF₃ regioisomer places the strongly electron-withdrawing group at a position that is non-conjugated with the carboxylic acid moiety, resulting in a distinct electronic profile that perturbs both physicochemical properties and pharmacophoric geometry relative to the 5-CF₃ and 3-CF₃ isomers . In MbtI inhibitor series, shifting the cyano/trifluoromethyl substitution pattern on the phenyl-furan scaffold dramatically altered antitubercular potency, underscoring how regioisomeric changes that appear subtle translate into quantitative differences in target engagement [1]. Additionally, the 4-CF₃ isomer lacks a melting point within typical ambient ranges (N/A reported), while the 5-CF₃ isomer is a well-defined crystalline solid (mp 116–120 °C), creating practical differences in handling, formulation, and analytical characterization workflows .

4-(Trifluoromethyl)furan-2-carboxylic Acid – Quantitative Evidence


Purity Specification: 4-CF₃ vs. Other Regioisomers

Commercially offered 4-(trifluoromethyl)furan-2-carboxylic acid routinely meets a ≥98% purity specification . In contrast, the 5-CF₃ regioisomer (CAS 56286-73-8) is predominantly supplied at 97% purity , and the 3-CF₃ regioisomer (CAS 1211526-87-2) carries a minimum purity specification of 95% . This 1–3 percentage point differential translates into consistently lower impurity burden for the 4-CF₃ compound, reducing the risk of side-reaction interference in sensitive coupling, medicinal chemistry, and analytical protocols.

Purity specification Procurement quality Building block fidelity

Lipophilicity Enhancement vs. Parent Acid

The computed LogP of 4-(trifluoromethyl)furan-2-carboxylic acid is 1.9966 . This represents a ~1.4 log-unit increase over the experimentally measured LogP of the unsubstituted parent, furan-2-carboxylic acid (LogP = 0.628 at 25 °C) . The CF₃ group at position 4 thus drives a roughly 25-fold increase in calculated octanol-water partition coefficient, a magnitude consistent with the well-characterized lipophilicity-enhancing effect of the trifluoromethyl substituent. This property is directly relevant for tuning membrane permeability and metabolic stability in drug-design campaigns without the need for additional scaffold modification.

Lipophilicity LogP Membrane permeability ADME prediction

Predicted pKa Shift Relative to Parent Acid

Although an experimentally determined pKa for 4-(trifluoromethyl)furan-2-carboxylic acid has not been published, the inductive electron-withdrawing effect of the CF₃ group can be inferred from the closely related 5-CF₃ isomer, which has a predicted pKa of 2.44 ± 0.10 . The unsubstituted furan-2-carboxylic acid has an experimentally measured pKa of 3.16 at 25 °C . The ~0.72 unit shift toward stronger acidity reflects the CF₃-mediated stabilization of the carboxylate anion through field effects. Because the 4-CF₃ group is positioned farther from the carboxylic acid than the 5-CF₃ group, its inductive effect is predicted to be slightly attenuated, potentially yielding a pKa between 2.5 and 2.8—still meaningfully lower than the parent acid—although direct measurement is lacking. This class-level inference indicates that the 4-CF₃ compound will be predominantly ionized at physiological pH (7.4) to a greater extent than the non-fluorinated analog.

pKa Acidity Ionization state Bioavailability

Synthetic Accessibility: Regiospecific Sonogashira/Annulation Route

A dedicated synthetic methodology for 4-trifluoromethylfuran derivatives employs a sequential Sonogashira coupling/deprotection-annulation reaction that delivers the products in moderate to excellent yields [1]. This route operates via (E)-O-protected-2-trifluoromethyl-1-bromo-1-substituted allylic alcohol intermediates and is orthogonal to the more common approaches used for 5-CF₃-furan-2-carboxylic acids, which typically rely on decarboxylative fluorination or direct trifluoromethylation of pre-formed furan-2-carboxylic acid derivatives [2]. The availability of a distinct, high-yielding route reduces synthetic risk for programs requiring the 4-CF₃ regioisomer specifically, as it avoids competitive formation of the 5-CF₃ isomer that can occur when directing-group strategies are employed.

Synthetic route Sonogashira coupling Heterocycle annulation Scale-up

Decoupled CF₃ Electronic Effect

In the MbtI inhibitor series, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (IV) demonstrated comparable enzyme inhibition to lead compounds but superior antitubercular activity, highlighting how the precise placement of CF₃ and cyano groups on the aryl-furan scaffold determines biological outcome [1]. Although this compound features a 5-aryl substitution pattern rather than a 4-CF₃ on the furan ring, the SAR principle—that CF₃ position controls the electronic topography of the furan pharmacophore—generalizes across the class. The 4-CF₃-furan-2-carboxylic acid scaffold spatially decouples the CF₃ inductive effect from the carboxylate conjugation pathway (unlike the 5-CF₃ isomer, where the CF₃ is in direct conjugation with the carboxylate), creating a unique electronic microenvironment that is not accessible with the 3- or 5-CF₃ regioisomers .

Regioisomer SAR Electronic effects Pharmacophore design MbtI inhibition

4-(Trifluoromethyl)furan-2-carboxylic Acid – Applications


Fragment-Based Drug Discovery with Fluorinated Furan

The ~1.4 log-unit increase in LogP relative to furan-2-carboxylic acid positions the 4-CF₃ analog as a superior fragment starting point when screening libraries for hydrophobic pocket complementarity. Its ≥98% purity specification ensures that initial hit confirmation is not confounded by impurities exceeding 2%, a critical factor in fragment-based screening where low-molecular-weight contaminants can produce false positives. The predicted lower pKa range (2.5–2.8) further implies that ionization-state profiling at physiological pH will yield distinct solubility-permeability tradeoffs compared to the non-fluorinated parent .

Positional CF₃ Effects in Medicinal Chemistry SAR

For programs exploring the electronic modulation of furan-containing pharmacophores, the 4-CF₃ compound interrogates a chemical space inaccessible to the more widely stocked 5-CF₃ and 3-CF₃ isomers. The spatial decoupling of the CF₃ inductive effect from carboxylate conjugation—evidenced by the SMILES structure O=C(C1=CC(C(F)(F)F)=CO1)O —creates a unique electronic topography that SAR studies in related furan-2-carboxylic acid series have shown to alter biological activity outcomes. The availability of a regiospecific Sonogashira/annulation synthetic route [1] further supports procurement for custom library synthesis without isomeric contamination risk.

High-Purity Fluorinated Intermediate for Agrochemicals

The ≥98% purity baseline reduces side-product formation in subsequent esterification, amidation, or metal-catalyzed cross-coupling reactions, making the 4-CF₃ furan-2-carboxylic acid a reliable intermediate for agrochemical lead generation programs. The lower boiling point (221.4 ± 40.0 °C) compared to the 5-CF₃ isomer (243.7 ± 40.0 °C) may also simplify distillation-based purification of downstream derivatives. The absence of a sharp melting point (N/A reported) necessitates HPLC-based purity verification, which aligns with modern QC workflows in ISO-certified manufacturing environments .

Antitubercular Lead Optimization with Trifluoromethyl-Furan

Published SAR on 5-aryl-trifluoromethyl-furan-2-carboxylic acid derivatives targeting MbtI has established that CF₃ placement critically governs antitubercular potency [2]. Although the 4-CF₃ substitution on the furan ring itself has not yet been evaluated in this target class, the scaffold's electronic profile—distinct from the 5-CF₃ isomer used in reported leads—offers a rational design opportunity to explore whether decoupling the CF₃ inductive effect from carboxylate conjugation improves selectivity or whole-cell activity. Procurement of the 4-CF₃ isomer enables systematic regioisomeric SAR within an established antitubercular chemotype.

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